5-Amino-8-fluoroquinoline-2-carboxylic acid
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Overview
Description
5-Amino-8-fluoroquinoline-2-carboxylic acid: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-8-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-aminobenzoyl fluoride with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often employs large-scale cyclization reactions with optimized conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-8-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH₂) or thiourea under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-8-fluoroquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex fluorinated quinoline derivatives .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules . Its fluorinated structure enhances its binding affinity and specificity towards certain biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an antibacterial and anticancer agent . Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including liquid crystals and dyes . Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Amino-8-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound disrupts DNA replication and transcription processes in bacteria, leading to cell death . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its potent antibacterial activity .
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone antibiotic with broad-spectrum antibacterial activity.
Ofloxacin: Known for its effectiveness against a variety of bacterial infections.
Uniqueness: 5-Amino-8-fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets . Its fluorinated structure further enhances its stability and activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H7FN2O2 |
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Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-amino-8-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,12H2,(H,14,15) |
InChI Key |
BYSCYOACPPFLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)N)F)C(=O)O |
Origin of Product |
United States |
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